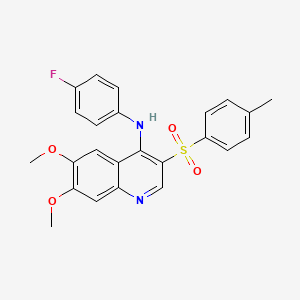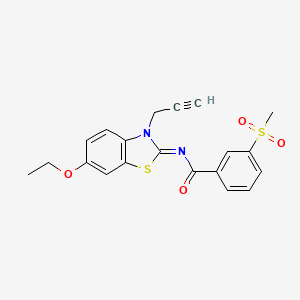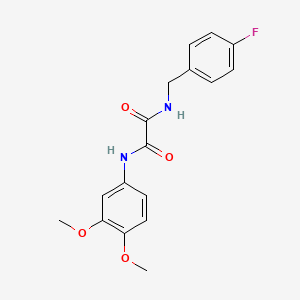
N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide is a compound that appears to be related to various research areas, including the synthesis of fluorescent molecules, the study of regioisomeric compounds, and the development of novel synthetic methodologies for oxalamides. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves the use of chiral auxiliary-bearing isocyanides as synthons, as demonstrated in the synthesis of strongly fluorescent oxazole derivatives with a 3,4-dimethoxyphenyl group . This suggests that similar strategies could be employed for the synthesis of N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide, potentially involving the use of chiral auxiliaries and isocyanide groups. Additionally, the synthesis of regioisomeric substituted N-benzyl phenethylamines, which share a dimethoxybenzyl moiety, indicates the feasibility of incorporating such groups into complex molecules . Furthermore, a novel synthetic approach for oxalamides has been developed, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as the fluorescent oxazole derivatives, has been elucidated using X-ray crystallography . This technique could similarly be applied to determine the precise molecular structure of N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide, providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
The 3,4-dimethoxybenzyl moiety has been used as an N-protecting group in the synthesis of other compounds, indicating its potential reactivity and usefulness in synthetic chemistry . This group can be removed using specific reagents, such as DDQ, which could be relevant for post-synthetic modifications of N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide are not directly reported in the provided papers, the properties of structurally similar compounds can offer some insights. For instance, the high fluorescence quantum yields of related oxazole derivatives suggest that the compound may also exhibit fluorescence . The gas chromatographic behavior of regioisomeric phenethylamines indicates that substitution patterns can affect the elution order, which could be relevant for the chromatographic analysis of N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
The use of moieties similar to those in N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide has been reported in the development of new synthetic routes and protecting group strategies. For example, the 3,4-dimethoxybenzyl group has been used as a novel N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its utility in synthetic chemistry for the smooth elimination by specific reagents, with yields depending on the substituents of the phenyl ring (Grunder-Klotz & Ehrhardt, 1991).
Pharmacological Studies
Compounds with structural features similar to N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide have been explored for their pharmacological properties. For instance, novel classes of insecticides and neuroprotective drugs have been developed based on modifications of related structural frameworks, demonstrating significant activity against specific biological targets (Tohnishi et al., 2005). Moreover, the exploration of oxamides and related derivatives has contributed to understanding intramolecular hydrogen bonding, which is crucial for designing compounds with desired biological activities (Martínez-Martínez et al., 1998).
Electrochemical and Electrochromic Properties
The investigation into aromatic polyamides containing ether-carboxylic acids or dietheramine derived from tert-butylhydroquinone, similar to structural elements in N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide, has shown promising electrochemical and electrochromic properties. These studies pave the way for the development of novel materials with potential applications in electronics and smart materials (Liou & Chang, 2008).
Eigenschaften
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-23-14-8-7-13(9-15(14)24-2)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYVPMNXELIDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methylthio)phenyl]glyoxylic acid](/img/structure/B2519352.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2519353.png)
![6-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2519356.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2519357.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide](/img/structure/B2519359.png)
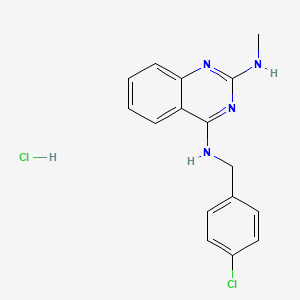
![3-([1,1'-biphenyl]-4-yl)-2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2519362.png)
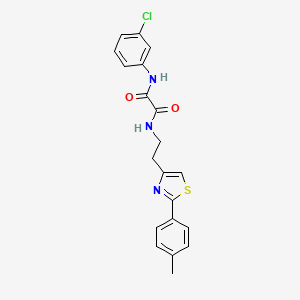
![9-Oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide](/img/structure/B2519369.png)
